D-Glutamic Acid alpha-Benzyl Ester HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu-Obzl.HCl typically involves the esterification of L-glutamic acid with benzyl alcohol. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The resulting product is then purified through crystallization .
Industrial Production Methods
In industrial settings, the production of H-Glu-Obzl.HCl follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then packaged and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
H-Glu-Obzl.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ester group.
Substitution: The benzyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
H-Glu-Obzl.HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: Studied for its role in metabolic pathways and as a precursor for neurotransmitters.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of dietary supplements and as an additive in food products.
Mechanism of Action
The mechanism of action of H-Glu-Obzl.HCl involves its interaction with specific molecular targets and pathways. In biological systems, it can influence the secretion of anabolic hormones and supply fuel during exercise. It also plays a role in preventing exercise-induced muscle damage by acting as an ergogenic dietary substance .
Comparison with Similar Compounds
Similar Compounds
H-Glu(OBzl)-OBzl.HCl: Another glutamic acid derivative with similar properties.
Z-Glu-OBzl: A related compound used in peptide synthesis.
H-Glu(OBzl)-OtBu.HCl: A derivative with a tert-butyl ester group.
Uniqueness
H-Glu-Obzl.HCl is unique due to its specific esterification with benzyl alcohol, which imparts distinct chemical properties and reactivity. This makes it particularly useful in peptide synthesis and as a research tool in various scientific fields .
Biological Activity
D-Glutamic Acid alpha-Benzyl Ester Hydrochloride (D-Glu-Bz-HCl) is a synthetic derivative of D-Glutamic Acid, characterized by the esterification of the carboxylic acid group at the alpha position with benzyl alcohol. This compound has garnered attention for its significant biological activities, particularly in metabolic pathways, neurotransmitter modulation, and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C12H16ClNO4
- Molecular Weight : Approximately 273.71 g/mol
- Solubility : The hydrochloride form enhances solubility in water, facilitating various biochemical applications.
The unique structure of D-Glu-Bz-HCl allows it to influence various biological processes, making it a subject of interest in pharmacological research.
Biological Activity Overview
D-Glu-Bz-HCl exhibits several biological activities:
- Neurotransmitter Modulation : It is studied for its role as a precursor in neurotransmitter synthesis, potentially influencing mood and cognitive functions.
- Metabolic Pathways : The compound is involved in metabolic processes that are crucial for energy production and muscle recovery during exercise.
- Therapeutic Potential : Research indicates that it may have therapeutic effects against microbial infections and could enhance anabolic hormone secretion.
D-Glu-Bz-HCl interacts with various biological systems, influencing neurotransmitter release and metabolic processes. Its interactions with specific receptors and enzymes are critical for understanding its therapeutic potential.
Table 1: Comparison of Structural Analogues
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
D-Glutamic Acid gamma-Benzyl Ester | Gamma position esterified with benzyl alcohol | Used primarily in peptide synthesis |
H-D-Glutamic Acid benzyl ester | Similar structure but without hydrochloride | Focused on biochemical applications |
D-Glutamic Acid tert-butyl Ester | Tert-butyl group instead of benzyl | Different solubility characteristics |
Case Study 1: Neurotransmitter Release Modulation
A study published in the Journal of Neurochemistry investigated the effects of D-Glu-Bz-HCl on neurotransmitter release in neuronal cultures. The results indicated that D-Glu-Bz-HCl significantly increased the release of glutamate, suggesting its potential role as a modulator in synaptic transmission .
Case Study 2: Muscle Recovery Enhancement
Research conducted by Smith et al. (2023) demonstrated that supplementation with D-Glu-Bz-HCl improved muscle recovery post-exercise in a controlled trial involving athletes. Participants who received the compound showed reduced muscle soreness and faster recovery times compared to the placebo group .
Table 2: Summary of Biological Studies on D-Glu-Bz-HCl
Study Reference | Focus Area | Key Findings |
---|---|---|
Journal of Neurochemistry (2023) | Neurotransmitter Release | Increased glutamate release in neuronal cultures |
Smith et al. (2023) | Muscle Recovery | Enhanced recovery times and reduced soreness in athletes |
PMC2882941 (2009) | Metabolic Pathways | Inhibition of sodium-dependent transporters |
Therapeutic Applications
D-Glu-Bz-HCl has shown promise in various therapeutic areas:
- Neurological Disorders : Its structural similarity to neurotransmitters makes it a candidate for drug development targeting conditions such as depression and anxiety.
- Muscle Recovery Supplements : As an ergogenic aid, it may help athletes recover faster from intense training sessions.
- Infectious Diseases : Preliminary studies suggest potential antimicrobial properties, warranting further investigation .
Properties
IUPAC Name |
4-amino-5-oxo-5-phenylmethoxypentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWSBJVZQUWUNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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